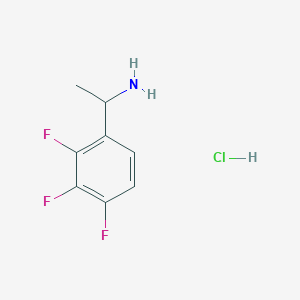

1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride

描述

Chemical Identity:

1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride (CAS: 321318-41-6) is a fluorinated aromatic amine salt with the molecular formula C₈H₉ClF₃N and a molecular weight of 211.61 g/mol . It is structurally characterized by a trifluorophenyl group substituted at the 2-, 3-, and 4-positions of the benzene ring and an ethylamine backbone protonated as a hydrochloride salt.

属性

IUPAC Name |

1-(2,3,4-trifluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTMIJKAPPZYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form 2,3,4-trifluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,3,4-trifluorophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

化学反应分析

Types of Reactions

1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.

科学研究应用

Medicinal Chemistry

1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is explored for its potential therapeutic properties due to its unique structural characteristics. Its applications in medicinal chemistry include:

- Neurotransmitter Modulation : The compound acts as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders. Studies have shown its ability to bind effectively to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have reported IC50 values ranging from 10 µM to 20 µM against different cancer types, highlighting its potential as an anticancer agent .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding:

- Trace Amine-Associated Receptor 1 (TAAR1) : Recent studies have indicated that compounds similar to 1-(2,3,4-trifluorophenyl)ethan-1-amine can act as agonists for TAAR1, which is involved in dopaminergic signaling pathways. This interaction suggests potential applications in treating neurological disorders such as schizophrenia .

- Anti-inflammatory Properties : Initial studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Neurotransmitter Interaction Studies

A study demonstrated that this compound effectively binds to serotonin receptors. This binding enhances the release of specific neurotransmitters in vitro, indicating its potential use in developing treatments for mood disorders .

Case Study 2: Anticancer Research

In vitro assays showed that the compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study highlighted its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer therapeutic agent .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of specialty chemicals and agrochemicals. Its unique chemical properties allow for modifications that enhance the performance of end products in agricultural applications.

作用机制

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter systems, leading to various physiological effects.

相似化合物的比较

Physical and Chemical Properties :

- Purity : >98.00% (validated by HPLC and COA) .

- Storage : Stable at room temperature for short-term use; long-term storage requires -80°C (6-month stability) or -20°C (1-month stability) .

- Solubility: Soluble in polar solvents like DMSO or ethanol; heating to 37°C and sonication enhance dissolution .

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated aryl-ethylamine hydrochlorides, focusing on substituent patterns, physicochemical properties, and research applications.

Structural Analogues and Their Properties

Physicochemical and Functional Differences

- Fluorine Positioning : The 2,3,4-trifluorophenyl substitution in the target compound creates a distinct electronic environment compared to 3,4,5-trifluorophenyl analogues. This affects π-π stacking interactions in receptor binding .

- Functional Groups : The trifluoromethoxy group in increases metabolic stability compared to the parent trifluorophenyl group. Conversely, nitro groups in may introduce photoreactivity or redox activity.

- Polarity and Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher polarity but reduced membrane permeability compared to trifluorophenyl derivatives .

生物活性

1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a trifluorophenyl moiety and an amine group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and findings from relevant studies.

- Molecular Formula : C8H9ClF3N

- Molecular Weight : Approximately 201.61 g/mol

- Structure : The compound features a trifluorophenyl group attached to an ethanamine backbone, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluorine atoms enhance lipophilicity and binding affinity towards these targets, which can modulate neurotransmitter systems leading to various physiological effects.

Key Mechanisms Include :

- Receptor Binding : The compound acts as a ligand for specific neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Analog : It is utilized in studies involving neurotransmitter systems due to its structural similarity to natural neurotransmitters.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further pharmacological exploration.

- Anticancer Activity : The compound has shown promise in various assays for anticancer properties, particularly through its ability to modulate cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Neurotransmitter Interaction Studies :

- A study demonstrated that the compound effectively binds to serotonin receptors, influencing mood regulation and anxiety responses .

- It was found to enhance the release of certain neurotransmitters in vitro, suggesting potential applications in treating mood disorders.

-

Anticancer Research :

- In vitro assays indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 µM to 20 µM depending on the cell type .

- A comparative study with standard anticancer agents highlighted its efficacy in inhibiting tumor growth in xenograft models .

- Inflammatory Response Modulation :

Data Table: Summary of Biological Activities

常见问题

Q. Q1. How can researchers optimize the synthesis of 1-(2,3,4-Trifluorophenyl)ethan-1-amine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For fluorinated aryl amines, the introduction of trifluoromethyl groups often employs nucleophilic aromatic substitution or catalytic cross-coupling reactions. Key factors include:

- Catalyst selection : Palladium or copper catalysts enhance halogen displacement in fluorinated substrates .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction kinetics .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥95% purity. Validate purity via HPLC or LC-MS .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and F NMR confirm substitution patterns on the phenyl ring and amine proton environment .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 219.1 for CHFN).

- X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. Q3. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or LC-MS.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

Advanced Research Questions

Q. Q4. What strategies resolve contradictions in biological activity data for fluorinated aryl amines like this compound?

Methodological Answer: Contradictions often arise from assay variability or impure batches. Mitigation strategies include:

- Dose-response standardization : Use a fixed concentration range (e.g., 1 nM–100 µM) across assays.

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. Q5. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

Methodological Answer:

- Derivatization : Modify the amine group (e.g., alkylation, acylation) or fluorophenyl substituents.

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like serotonin receptors .

- Pharmacophore mapping : Use Schrödinger Suite to identify critical functional groups for activity .

Q. Q6. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?

Methodological Answer:

- Radioligand binding assays : Compete with H-labeled ligands (e.g., 5-HT receptor antagonists) to measure affinity .

- Calcium flux assays : Use FLIPR Tetra to monitor GPCR activation in transfected HEK293 cells .

- β-arrestin recruitment : BRET assays quantify biased agonism .

Q. Q7. How can crystallization challenges for X-ray studies be addressed for fluorinated small molecules?

Methodological Answer:

Q. Q8. What methods validate the compound’s selectivity against off-target receptors?

Methodological Answer:

- Broad-panel screening : Test against 50+ GPCRs, ion channels, and transporters (Eurofins CEREP panel).

- KinomeScan : Assess kinase inhibition at 1 µM (DiscoverX) .

- Transcriptomics : RNA-seq of treated cells identifies off-target pathway activation .

Troubleshooting & Data Interpretation

Q. Q9. How to address inconsistent 19^{19}19F NMR spectra during batch analysis?

Methodological Answer: Inconsistencies may stem from solvent polarity or paramagnetic impurities.

Q. Q10. What computational tools predict the metabolic fate of this compound?

Methodological Answer:

- SwissADME : Predicts CYP450-mediated oxidation and glucuronidation sites.

- Meteor Nexus : Simulates Phase I/II metabolites for LC-MS/MS validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。